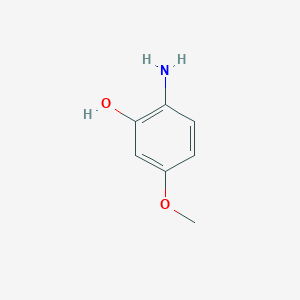
2-Amino-5-methoxyphenol
概要
説明
2-Amino-5-methoxyphenol is an organic compound with the molecular formula C7H9NO2. It is a type of aminophenol where the phenol ring is substituted by an amino group at position 2 and a methoxy group at position 5
科学的研究の応用
2-Amino-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
2-Amino-5-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing personal protective equipment .
Relevant Papers There are several papers related to this compound and similar compounds. For instance, a paper titled “Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols” discusses the synthesis and potential biological activities of m-aryloxy phenols . Another paper discusses the synthesis of 2-Amino-5-methylphenol .
作用機序
Target of Action
This compound is an aminophenol, which is a phenol substituted by amino and methoxy groups at positions 2 and 5, respectively
Biochemical Pathways
The biochemical pathways affected by 2-Amino-5-methoxyphenol are not well-characterized. Methoxylated aromatic compounds (MAC), such as this compound, are known to be involved in various biochemical pathways. For instance, they can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . .
生化学分析
Biochemical Properties
2-Amino-5-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it reacts with ninhydrin to yield tetrahydroindeno[1,2-b]indolones . Additionally, it has been observed to interact with hemoglobin, forming complexes that can inhibit the proliferation of certain viruses . These interactions highlight the compound’s potential as a biochemical reagent and its relevance in studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of various cytokines in human airway cells . This inhibition affects cell signaling pathways, particularly those involving NF-κB, a key regulator of immune response. Furthermore, this compound influences gene expression by modulating the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For example, its interaction with hemoglobin leads to the formation of dihydrophenoxazinone, which has antiviral properties . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. Changes in gene expression induced by this compound are mediated through its effects on RNA-binding proteins, which influence mRNA stability and translation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although gradual degradation may occur . This degradation can influence its efficacy in biochemical assays and cellular studies, necessitating careful consideration of storage and handling conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This distribution is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its localization and activity.
Subcellular Localization
Within cells, this compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization can influence its activity and function, as it interacts with different biomolecules in distinct cellular environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-methoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, catalytic hydrogenation can be employed to reduce the nitro group to an amino group under controlled conditions. This method offers higher yields and purity compared to traditional reduction methods .
化学反応の分析
Types of Reactions: 2-Amino-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the amino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder or tin chloride in acidic conditions are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenols.
類似化合物との比較
- 2-Amino-4-methoxyphenol
- 2-Amino-5-methylphenol
- 3-Hydroxy-4-methoxyaniline
Comparison: 2-Amino-5-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups on the phenol ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, 2-Amino-4-methoxyphenol has the methoxy group at a different position, which can lead to different chemical and biological properties .
特性
IUPAC Name |
2-amino-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNYDDZDLTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433081 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-70-0 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
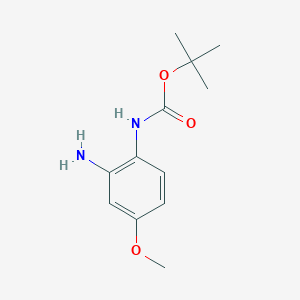
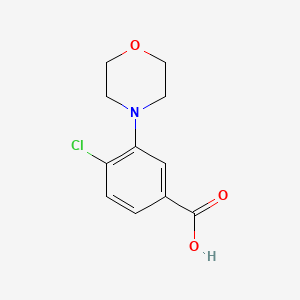
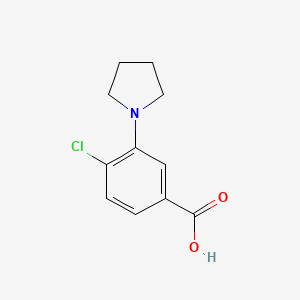
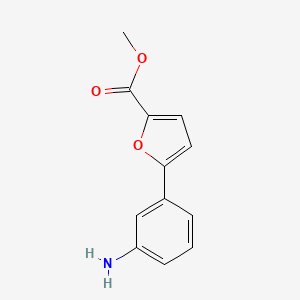
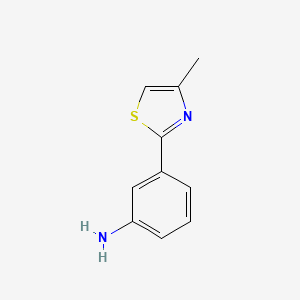
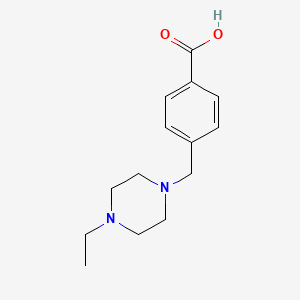
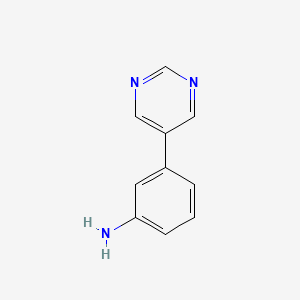
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)
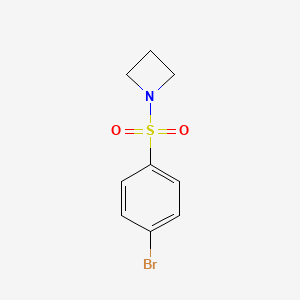
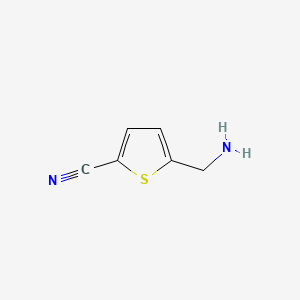
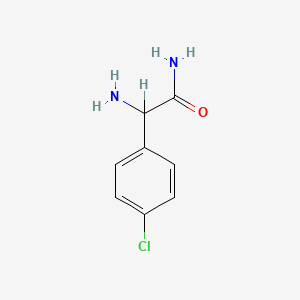

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
